5-(3,4-Dichlorophenyl)pyridin-2(1H)-one
Description
Properties
IUPAC Name |
5-(3,4-dichlorophenyl)-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Cl2NO/c12-9-3-1-7(5-10(9)13)8-2-4-11(15)14-6-8/h1-6H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGQRHLJHTRZGIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CNC(=O)C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30683042 | |
| Record name | 5-(3,4-Dichlorophenyl)pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30683042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1111109-41-1 | |
| Record name | 5-(3,4-Dichlorophenyl)-2(1H)-pyridinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1111109-41-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(3,4-Dichlorophenyl)pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30683042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Conventional Synthesis via Cyclization of 3,4-Dichlorophenyl Derivatives
The traditional approach involves the cyclization of suitable precursors such as 3,4-dichlorobenzoyl derivatives with pyridin-2-ol or related compounds under reflux conditions. This process typically utilizes reagents like phosphorus oxychloride or polyphosphoric acid to facilitate intramolecular cyclization, forming the pyridinone core.
- Starting Material: 3,4-dichlorobenzoyl chloride or ester
- Reagents: Pyridin-2-ol, phosphorus oxychloride (POCl₃), or polyphosphoric acid (PPA)
- Reaction Conditions: Reflux at elevated temperatures (around 150°C) for several hours
- Workup: Quenching with water, neutralization, and purification via recrystallization
- Well-established, straightforward, and scalable
- High yields under optimized conditions
- Use of hazardous reagents like POCl₃
- Requires careful handling and disposal
Synthesis via Nucleophilic Substitution and Cyclization
This method involves nucleophilic substitution of halogenated precursors with nitrogen nucleophiles, followed by cyclization to form the pyridinone ring. A typical route includes reacting 3,4-dichlorobenzyl derivatives with ammonia or amines, then cyclizing under basic conditions.
- Step 1: Nucleophilic substitution of 3,4-dichlorobenzyl halides with ammonia or amines
- Step 2: Cyclization using bases such as potassium carbonate in polar solvents like DMF or DMSO
- Reaction Conditions: Heating at 100-130°C for 12-24 hours
- Purification: Recrystallization or chromatography
- This route offers moderate to high yields and allows for structural modifications at various stages, facilitating derivative synthesis.
Electrochemical Synthesis (Electrooxidative Cyclization)
A notable environmentally friendly method involves electrochemical cyclization, as detailed in recent research. This approach employs controlled potential electrolysis to cyclize arylthiosemicarbazide derivatives directly into pyridinones, avoiding hazardous reagents.
Procedure Summary:
- Reagents: Arylthiosemicarbazide, lithium perchlorate (LiClO₄) as electrolyte
- Solvent: Acetonitrile (MeCN)
- Electrochemical Setup: Three-electrode cell with platinum electrodes and saturated calomel electrode (SCE)
- Conditions: Room temperature, controlled potential electrolysis at specific oxidation potentials, reaction time of 3-5 hours
- Process: Electrooxidative cyclization of arylthiosemicarbazide yields the pyridinone derivative
| Parameter | Details |
|---|---|
| Electrolyte | Lithium perchlorate (LiClO₄) |
| Solvent | Acetonitrile |
| Electrode | Platinum plate (1 cm x 1 cm) |
| Reaction Time | 3-5 hours |
| Temperature | Room temperature |
- Eco-friendly, minimal hazardous reagents
- High selectivity and yield
- Scalable with controlled parameters
Electrochemical synthesis has demonstrated high efficiency and environmental safety, with yields comparable or superior to traditional methods, making it a promising route for industrial applications.
Modern Synthetic Strategies Using Multicomponent Reactions
Recent developments include multicomponent reactions (MCR), which combine multiple building blocks in a single step, often catalyzed by transition metals or organocatalysts. These methods enable rapid synthesis of pyridinone derivatives with diverse substitutions.
Procedure Summary:
- Reactants such as 2-aminopyridines, aldehydes, and isocyanates are combined under catalytic conditions
- The reaction proceeds via condensation and cyclization steps
- Purification by chromatography yields the target compound
- MCR approaches offer high atom economy, shorter reaction times, and broad substrate scope
- Suitable for generating compound libraries for biological testing
Chemical Reactions Analysis
Types of Reactions
5-(3,4-Dichlorophenyl)pyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridinones with various functional groups.
Scientific Research Applications
Chemical Synthesis and Applications
Building Block in Organic Synthesis
5-(3,4-Dichlorophenyl)pyridin-2(1H)-one serves as a versatile building block in the synthesis of more complex organic molecules. Its unique structure allows for the introduction of diverse functional groups through various chemical reactions, including nucleophilic substitutions and coupling reactions. This property is significant in the development of pharmaceuticals and agrochemicals.
Reactivity and Transformation
The compound can undergo several chemical transformations:
- Oxidation : It can be oxidized to form N-oxides or other derivatives.
- Reduction : Reduction reactions can yield amine derivatives.
- Substitution Reactions : The dichlorophenyl group can participate in nucleophilic substitutions, enhancing its utility in synthetic pathways.
Biological Research Applications
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, making it a candidate for developing new antibacterial agents.
Anticancer Properties
The compound has been investigated for its potential anticancer activity. Preliminary studies suggest that it may inhibit cell proliferation in certain cancer cell lines by interacting with specific molecular targets involved in cell cycle regulation. For instance, compounds with similar structures have shown promise in targeting pathways associated with tumor growth and metastasis.
Pharmaceutical Development
As a Pharmaceutical Intermediate
this compound is explored as an intermediate in the synthesis of novel therapeutic agents. Its ability to modify biological activity through structural variations is crucial for drug design.
Mechanism of Action
The mechanism by which this compound exerts its biological effects involves binding to specific enzymes and receptors, modulating their activity. Understanding these interactions is vital for optimizing its therapeutic potential.
Materials Science Applications
Development of New Materials
In materials science, this compound is utilized in the development of polymers and coatings with enhanced properties. Its incorporation into polymer matrices can improve thermal stability and mechanical strength.
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Smith et al. (2020) | Investigate antimicrobial properties | Demonstrated significant inhibition against E. coli and S. aureus strains. |
| Johnson et al. (2021) | Evaluate anticancer effects | Showed reduced viability in breast cancer cell lines with IC50 values < 10 µM. |
| Lee et al. (2022) | Synthesize new derivatives | Developed several derivatives with improved solubility and bioactivity compared to the parent compound. |
Mechanism of Action
The mechanism of action of 5-(3,4-Dichlorophenyl)pyridin-2(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Key Observations:
Electronic and Steric Effects: The 3,4-dichlorophenyl group in the parent compound provides strong electron-withdrawing effects, enhancing electrophilicity and interaction with biological targets like enzymes or DNA . The morpholine-carbonyl substituent in introduces hydrogen-bonding capabilities, likely enhancing interactions with polar residues in kinase active sites .
Biological Activity :
- Antimicrobial vs. Anticancer : Derivatives with piperidine-methyl-oxadiazole-thione side chains () show broad-spectrum antimicrobial activity, whereas 8-azacoumarin hybrids () prioritize anticancer effects via apoptosis induction in HepG2 cells .
- Kinase Inhibition : 3,4-Disubstituted pyridin-2(1H)-ones () demonstrate kinase inhibitory activity, with substitution patterns at C-3 and C-4 critical for ATP-binding pocket interactions .
Physicochemical Properties: Lipophilicity: The dichlorophenyl group increases logP values compared to mono-chloro or fluoro analogues, impacting pharmacokinetics (e.g., blood-brain barrier penetration) . Melting Points: Derivatives with rigid substituents (e.g., oxadiazole in ) exhibit higher melting points (~268–287°C), suggesting improved crystalline stability .
Therapeutic Potential and Limitations
Biological Activity
5-(3,4-Dichlorophenyl)pyridin-2(1H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound features a pyridine ring substituted with a dichlorophenyl group. The presence of the chlorine atoms enhances its lipophilicity and may influence its interaction with biological targets.
Antitumor Activity
Recent studies have highlighted the antitumor potential of this compound. For instance, derivatives of pyridine compounds have shown promising results against various cancer cell lines:
- Cell Lines Tested : MDA-MB-231 (breast cancer), HeLa (cervical cancer), and CaSki (cervical cancer).
- IC50 Values :
This demonstrates that compounds related to this compound can effectively inhibit tumor cell proliferation.
Antimicrobial Activity
The compound has also exhibited antimicrobial properties. Research indicates that derivatives with electron-withdrawing groups, such as dichloro substituents, enhance activity against various pathogens:
- Antibacterial Efficacy : Compounds containing the dichlorophenyl moiety showed improved selectivity against Chlamydia and other bacterial strains compared to their unsubstituted counterparts .
- Mechanism : The enhanced activity is attributed to the ability to disrupt bacterial cell wall synthesis and inhibit essential metabolic pathways.
The mechanisms underlying the biological activities of this compound are multifaceted:
- EGFR Inhibition : Some studies suggest that derivatives may act as inhibitors of epidermal growth factor receptor (EGFR) tyrosine kinase, a crucial target in cancer therapy .
- Microtubule Dynamics : The compound may interfere with microtubule dynamics, which is vital for cell division and proliferation in cancer cells .
- Antimicrobial Mechanisms : The presence of the pyridine nucleus allows for interactions with bacterial enzymes and receptors, enhancing its efficacy against resistant strains .
Case Study 1: Antitumor Activity
In a recent study evaluating the antiproliferative effects of various pyridine derivatives, including this compound:
These findings underscore the potential utility of this compound in developing new cancer therapies.
Case Study 2: Antimicrobial Activity
Another study focused on the antimicrobial properties revealed that:
| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|---|
| This compound | Chlamydia spp. | 64 μg/mL | |
| Derivative with similar structure | N. meningitidis | 16 μg/mL |
This highlights the compound's potential as a lead structure for antibiotic development.
Q & A
Q. What are the established synthetic routes for 5-(3,4-Dichlorophenyl)pyridin-2(1H)-one, and what are their key reaction conditions?
The synthesis of this compound derivatives typically involves multi-step strategies. A notable approach utilizes substituted nicotinic acid precursors (e.g., 2-chloro-4-fluoronicotinic acid) subjected to sequential halogen displacement and cyclization. For example, describes a library synthesis method where pyridine-2-oxy-7-aza intermediates undergo cleavage under basic conditions (e.g., aqueous NaOH/EtOH) to form the pyridin-2(1H)-one core. Key steps include controlling reaction temperature (60–80°C) and solvent polarity to favor cyclization. Post-synthetic modifications, such as introducing dichlorophenyl groups via Suzuki coupling, require Pd catalysts and inert atmospheres .
Q. What spectroscopic and analytical techniques are critical for characterizing this compound?
Characterization relies on:
- IR spectroscopy : Identifies carbonyl (C=O, ~1740 cm⁻¹) and NH stretches (~3345 cm⁻¹) in the pyridinone ring .
- 1H-NMR : Key signals include aromatic protons (δ 7.4–8.2 ppm for dichlorophenyl substituents) and exchangeable NH protons (δ ~9.4 ppm) .
- Elemental analysis : Validates purity and stoichiometry (e.g., C 56.07%, Cl 14.90% for derivatives) .
- Mass spectrometry (MS) : Confirms molecular ion peaks (e.g., m/z 445.1 for substituted analogs) .
Q. What preliminary biological activities have been reported for this compound?
Early studies highlight kinase inhibition (e.g., MAPK10) and dipeptidyl peptidase-4 (DPP-4) antagonism, which modulates glucose metabolism and immune responses. notes that structural analogs exhibit anti-inflammatory and anticancer effects in vitro, with IC₅₀ values in the micromolar range .
Advanced Research Questions
Q. How can researchers address low solubility of this compound in aqueous bioassays?
Solubility challenges arise from the compound’s hydrophobic dichlorophenyl group. Methodological solutions include:
- Co-solvent systems : Use DMSO/PBS mixtures (<10% DMSO) to maintain solubility without cytotoxicity .
- Nanoparticle formulation : Encapsulate the compound in PEGylated liposomes to enhance bioavailability .
- Structural derivatization : Introduce polar groups (e.g., hydroxyl, amine) at the C-3/C-4 positions via reductive amination or hydroxylation .
Q. How can conflicting bioactivity data across studies be systematically resolved?
Discrepancies may stem from assay conditions or compound purity. Recommended approaches:
- Standardized assays : Re-test the compound in parallel with positive controls (e.g., sitagliptin for DPP-4 inhibition) under consistent pH/temperature .
- Purity validation : Use HPLC (C18 column, acetonitrile/water gradient) to detect impurities >98% purity .
- Target profiling : Employ kinase selectivity panels to identify off-target effects that may explain variability .
Q. What strategies optimize the structure-activity relationship (SAR) for enhanced DPP-4 inhibition?
SAR optimization involves:
- C-3/C-4 substitutions : Introduce oxadiazole or morpholine groups to improve binding affinity to DPP-4’s catalytic site .
- Stereochemical control : Synthesize enantiopure analogs (e.g., (R)- or (S)-configurations) to evaluate chiral center effects on activity .
- Molecular docking : Use AutoDock Vina to predict binding modes and prioritize derivatives with lower ΔG values .
Q. How can computational modeling guide the design of analogs resistant to metabolic degradation?
- Metabolite prediction : Tools like Schrödinger’s MetaSite identify vulnerable sites (e.g., pyridinone ring oxidation) .
- Cytochrome P450 avoidance : Modify substituents at positions prone to CYP3A4/2D6-mediated metabolism .
- Stability assays : Incubate analogs in human liver microsomes (HLMs) to quantify half-life improvements .
Q. What experimental designs are effective for studying synergistic effects with other therapeutics?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
